Glycine, N-(3-chloro-o-tolyl)- Glycine, N-(3-chloro-o-tolyl)-
Brand Name: Vulcanchem
CAS No.: 90562-55-3
VCID: VC16027749
InChI: InChI=1S/C9H10ClNO2/c1-6-7(10)3-2-4-8(6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol

Glycine, N-(3-chloro-o-tolyl)-

CAS No.: 90562-55-3

Cat. No.: VC16027749

Molecular Formula: C9H10ClNO2

Molecular Weight: 199.63 g/mol

* For research use only. Not for human or veterinary use.

Glycine, N-(3-chloro-o-tolyl)- - 90562-55-3

Specification

CAS No. 90562-55-3
Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
IUPAC Name 2-(3-chloro-2-methylanilino)acetic acid
Standard InChI InChI=1S/C9H10ClNO2/c1-6-7(10)3-2-4-8(6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13)
Standard InChI Key WXYMSKILUGMGFZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1Cl)NCC(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Glycine, N-(3-chloro-o-tolyl)-, systematically named 2-(3-chloro-2-methylanilino)acetic acid, has the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol . Its structure features a glycine backbone with a 3-chloro-2-methylphenyl group attached to the nitrogen atom (Figure 1).

Table 1: Key Chemical Properties

PropertyValueSource
CAS Registry Number90562-55-3
IUPAC Name2-(3-chloro-2-methylanilino)acetic acid
Molecular FormulaC₉H₁₀ClNO₂
Molecular Weight199.63 g/mol
Melting Point168–169°C
DensityNot Available
LogP (Partition Coefficient)2.217
PSA (Polar Surface Area)49.33 Ų

The compound’s canonical SMILES representation is O=C(O)CNC1=C(C)C(Cl)=CC=C1, and its InChIKey is WXYMSKILUGMGFZ-UHFFFAOYSA-N . These identifiers confirm its stereochemical configuration and facilitate database searches.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of Glycine, N-(3-chloro-o-tolyl)- typically involves:

  • Alkylation of Glycine: Reacting glycine with 3-chloro-2-methylbenzyl chloride under basic conditions.

  • Schotten-Baumann Reaction: Condensing 3-chloro-2-methylaniline with chloroacetic acid in the presence of a base.

Table 2: Representative Reaction Conditions

ParameterCondition
SolventAqueous NaOH/Ethanol
Temperature60–80°C
CatalystNone (base-mediated)
YieldNot Reported

Industrial-scale production adheres to HS Code 2922499990, classifying it under "other amino-acids" with a 6.5% MFN tariff . Regulatory requirements include certificates of inspection for import/export .

Biological Activity and Mechanisms

Role in Lipid Metabolism

Glycine N-acyltransferase-like 3 (GLYATL3) catalyzes the formation of N-acylglycines, precursors to signaling lipids like oleamide . siRNA knockdown of GLYATL3 reduces N-acylglycine levels, implicating similar glycine derivatives in lipid-mediated neurotransmission . This pathway highlights the compound’s potential as a substrate for amidating enzymes.

Applications in Research and Industry

Pharmaceutical Development

  • Neuropsychiatric Disorders: As a glycine site modulator, the compound could address NMDA receptor hypofunction in schizophrenia .

  • Pain Management: Fatty acid amides derived from N-acylglycines exhibit analgesic properties .

Materials Science

The chloro and methyl groups enhance stability, making it a candidate for:

  • Polymer Additives: Improving thermal resistance.

  • Coordination Chemistry: Acting as a ligand for metal complexes.

Future Research Directions

  • Mechanistic Studies: Elucidate binding affinities for glycine receptors using radioligand assays.

  • Clinical Potential: Evaluate pro-cognitive effects in primate models of neurodegenerative diseases.

  • Synthetic Optimization: Develop greener catalysts to improve reaction yields.

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